Cas no 1806882-89-2 (4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol)

4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol
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- インチ: 1S/C8H5F6NO/c9-3-1-15-4(2-16)6(8(12,13)14)5(3)7(10)11/h1,7,16H,2H2
- InChIKey: FZNHIEOLPJKZQK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CO)=NC=C(C=1C(F)F)F)(F)F
計算された属性
- せいみつぶんしりょう: 245.028
- どういたいしつりょう: 245.028
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 33.1
4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030607-500mg |
4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol |
1806882-89-2 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
Alichem | A029030607-250mg |
4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol |
1806882-89-2 | 95% | 250mg |
$989.80 | 2022-03-31 | |
Alichem | A029030607-1g |
4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol |
1806882-89-2 | 95% | 1g |
$3,126.60 | 2022-03-31 |
4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanolに関する追加情報
Introduction to 4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol (CAS No. 1806882-89-2)
4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. With the CAS number 1806882-89-2, this compound represents a sophisticated molecular structure featuring multiple fluorinated substituents, which contribute to its unique chemical properties and potential applications. The presence of both difluoromethyl and trifluoromethyl groups, along with a pyridine core, makes it an intriguing candidate for further exploration in drug discovery and material science.
The compound's structure is characterized by a pyridine ring substituted at the 2-position with a hydroxymethyl group, at the 3-position with a trifluoromethyl group, and at the 5-position with a fluoro group. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it a valuable building block for synthesizing more complex molecules. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, while the trifluoromethyl group often improves lipophilicity and bioavailability.
In recent years, there has been growing interest in fluorinated compounds due to their favorable pharmacokinetic profiles. The use of fluorine atoms can modulate the properties of molecules in several ways, including improving their metabolic resistance, enhancing binding interactions with biological targets, and increasing their bioavailability. 4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol exemplifies these advantages, making it a promising candidate for further development in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. The pyridine scaffold is a common motif in many biologically active compounds, particularly in antiviral and anticancer drugs. By incorporating fluorinated groups into this framework, researchers can fine-tune the pharmacological properties of the resulting molecules. For instance, studies have shown that fluorinated pyridines can exhibit enhanced binding to enzymes and receptors, leading to improved therapeutic efficacy.
Recent advancements in computational chemistry have also facilitated the design of new fluorinated compounds like 4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol. Molecular modeling techniques allow researchers to predict the behavior of these compounds before they are synthesized, saving time and resources. These simulations can help identify optimal synthetic routes and predict potential biological activities, thereby accelerating the drug discovery process.
The agrochemical industry has also recognized the potential of fluorinated compounds. Fluorinated pyridines can be used as intermediates in the synthesis of pesticides and herbicides, where their stability and bioactivity make them particularly useful. The ability to modify these compounds precisely allows for the development of agrochemicals that are both effective and environmentally friendly.
In conclusion, 4-(Difluoromethyl)-5-fluoro-3-(trifluoromethyl)pyridine-2-methanol (CAS No. 1806882-89-2) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring multiple fluorinated substituents, makes it an attractive candidate for further research. As our understanding of fluorinated chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in developing new drugs and materials.
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